molecular formula C14H10Cl2O3 B6406729 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1261979-11-6

4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406729
CAS RN: 1261979-11-6
M. Wt: 297.1 g/mol
InChI Key: CNKCTUYJRXUTEO-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid (abbreviated as 4-C-2-CMPBA) is a chlorinated aromatic acid used in a variety of scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the synthesis of a number of important compounds. 4-C-2-CMPBA is also used in the synthesis of a wide range of polymers, dyes, and other compounds used in the chemical industry.

Scientific Research Applications

4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antibiotics. It is also used in the synthesis of polymers, dyes, and other compounds used in the chemical industry. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is used in the synthesis of certain organic compounds, such as β-lactams and β-lactones.

Mechanism of Action

4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is an aromatic acid. It is believed to act as a proton donor in biochemical processes, such as the formation of hydrogen bonds and the formation of peptide bonds. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is an effective inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to have a number of anti-inflammatory effects, including the inhibition of the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is a relatively stable compound and is easy to synthesize. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is relatively inexpensive and is widely available.
However, there are a number of potential limitations to the use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in laboratory experiments. 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is a relatively toxic compound and should be handled with care. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% can react with a number of other compounds and should be stored in an appropriate container.

Future Directions

The use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in scientific research is likely to continue to grow in the coming years. In particular, the use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in the synthesis of pharmaceuticals and other compounds is likely to continue to increase. Additionally, further research into the biochemical and physiological effects of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is needed in order to better understand its potential applications. Finally, further research into the synthesis of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is needed in order to reduce the cost of production and improve the efficiency of the synthesis process.

Synthesis Methods

4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% can be synthesized using a number of different methods. The most common method involves the reaction of 4-chlorobenzoic acid with 3-chloro-4-methoxyphenol in the presence of a base. This reaction is typically carried out at elevated temperatures in a solvent such as acetic acid or dimethylformamide. The reaction yields 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in 95% yield.

properties

IUPAC Name

4-chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKCTUYJRXUTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691057
Record name 3',5-Dichloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-11-6
Record name 3',5-Dichloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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